molecular formula C26H30N4O3 B3005463 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 877631-31-7

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B3005463
CAS RN: 877631-31-7
M. Wt: 446.551
InChI Key: NGAYKGZBLLJGOU-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FPhOX and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FPhOX is not fully understood, but it is believed to modulate the activity of the dopamine and serotonin receptors in the brain. This modulation leads to changes in the levels of these neurotransmitters, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
FPhOX has been found to have various biochemical and physiological effects, including the modulation of the dopamine and serotonin receptors in the brain. This modulation can lead to changes in mood, behavior, and cognition. Additionally, FPhOX has been found to have potential applications in the treatment of various neurological disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using FPhOX in lab experiments include its high potency and selectivity for the dopamine and serotonin receptors. Additionally, FPhOX has been extensively studied and optimized for its synthesis, making it readily available for use in research. However, the limitations of using FPhOX in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of FPhOX. These include further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as a research tool for studying the dopamine and serotonin receptors in the brain. Additionally, further studies on the toxicity and safety of FPhOX are needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of FPhOX involves the reaction of furan-2-carboxylic acid with 1-(4-methylbenzyl)piperazine to form the intermediate compound, which is then reacted with oxalyl chloride to produce FPhOX. This method of synthesis has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

FPhOX has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the modulation of the dopamine and serotonin receptors in the brain. This has led to its potential use in the treatment of various neurological disorders, including depression and anxiety.

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-20-9-11-21(12-10-20)18-27-25(31)26(32)28-19-23(24-8-5-17-33-24)30-15-13-29(14-16-30)22-6-3-2-4-7-22/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAYKGZBLLJGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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